![molecular formula C17H13ClN4O B2709776 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide CAS No. 2309309-74-6](/img/structure/B2709776.png)
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic use in treating autoimmune diseases.
Mechanism of Action
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide selectively inhibits JAK3, which is a key component of the JAK signaling pathway. This pathway is involved in the activation of immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells and B cells in the blood of patients with rheumatoid arthritis. However, 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.
Advantages and Limitations for Lab Experiments
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has several advantages for lab experiments, such as its high selectivity for JAK3 and its ability to reduce inflammation. However, 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide can also have limitations, such as its potential adverse effects on the immune system and its limited solubility in water.
Future Directions
There are several future directions for the research on 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide. One direction is to investigate its potential therapeutic use in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more selective JAK inhibitors that can target specific JAK isoforms. Additionally, further research is needed to understand the long-term effects of 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide on the immune system and its potential adverse effects on the development of malignancies.
Synthesis Methods
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide can be synthesized through a multi-step process. The first step involves the reaction between 4-chlorobenzoyl chloride and 2-amino-5-chloropyridine to form 4-chloro-N-(2-chloro-5-pyridin-3-yl)benzamide. The second step involves the reaction between 4-chloro-N-(2-chloro-5-pyridin-3-yl)benzamide and 5-aminopyrimidine-5-carboxylic acid to form 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide.
Scientific Research Applications
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the Janus kinase (JAK) signaling pathway, which is involved in the regulation of immune responses. 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases.
properties
IUPAC Name |
4-chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-16-3-1-13(2-4-16)17(23)22-7-12-5-14(8-19-6-12)15-9-20-11-21-10-15/h1-6,8-11H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGCINWMIVSZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

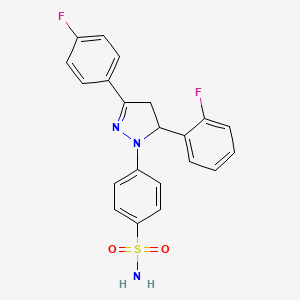

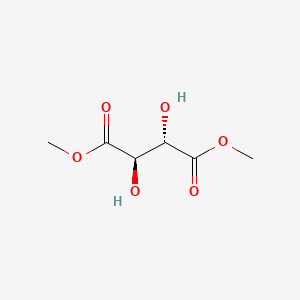
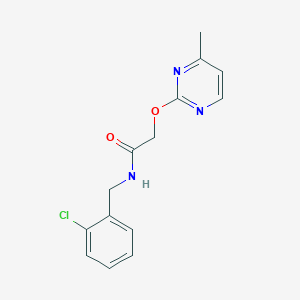
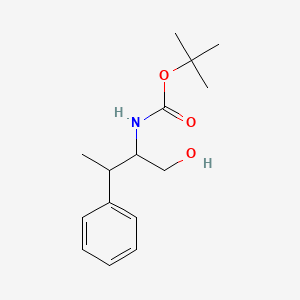
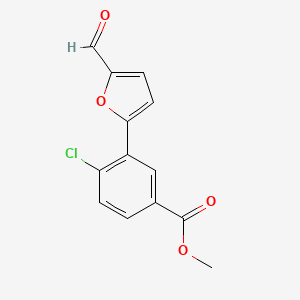

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)
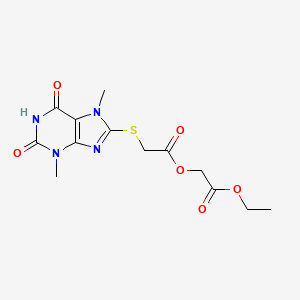
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)
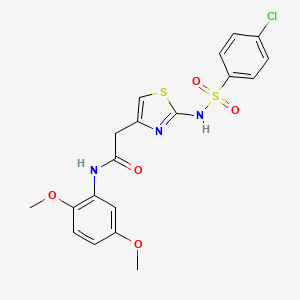
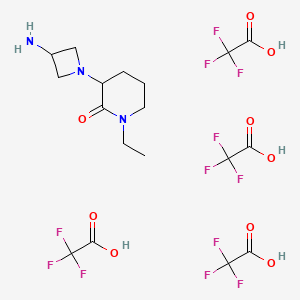
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)